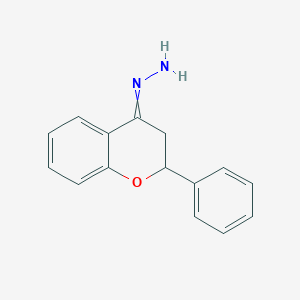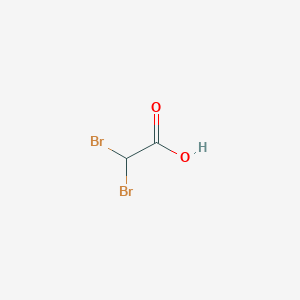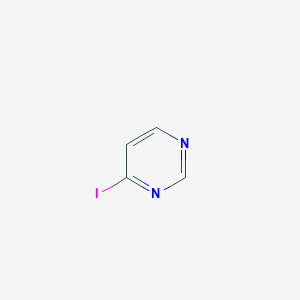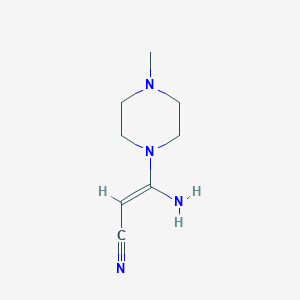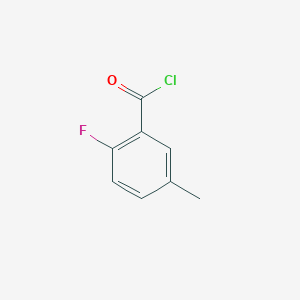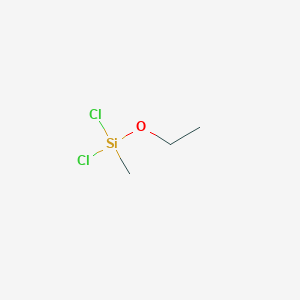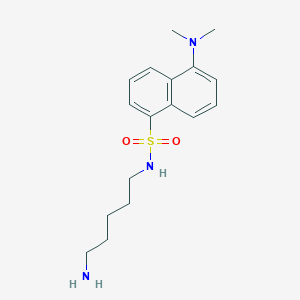
3,4,6-Trichlorocatechol
Overview
Description
3,4,6-Trichlorocatechol is an organic compound with the molecular formula C6H3Cl3O2. It is a chlorinated derivative of catechol, which is a type of phenol. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring at positions 3, 4, and 6, along with two hydroxyl groups at positions 1 and 2. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,6-Trichlorocatechol can be synthesized through several methods. One common method involves the chlorination of catechol. The reaction typically takes place in the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is often produced through a multi-step process that involves the chlorination of catechol followed by purification steps. The industrial production process is optimized to ensure high yield and purity, often involving the use of advanced separation techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichlorocatechol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert this compound to less chlorinated catechols or other derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms, usually in the presence of a base and under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated catechols and other reduced products.
Substitution: Various substituted catechols depending on the nucleophile used.
Scientific Research Applications
3,4,6-Trichlorocatechol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: This compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,6-Trichlorocatechol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active sites of enzymes and preventing their normal function. The pathways involved in its mechanism of action include oxidative stress pathways and signal transduction pathways, which can lead to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trichlorocatechol
- 3,5-Dichlorocatechol
- 4,5,6-Trichloroguaiacol
Comparison
3,4,6-Trichlorocatechol is unique due to the specific positions of the chlorine atoms on the benzene ring. This structural arrangement gives it distinct chemical and physical properties compared to other chlorinated catechols. For example, 3,4,5-Trichlorocatechol has chlorine atoms at different positions, which can result in different reactivity and applications. Similarly, 3,5-Dichlorocatechol and 4,5,6-Trichloroguaiacol have different substitution patterns, leading to variations in their chemical behavior and uses.
Properties
IUPAC Name |
3,4,6-trichlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHZRJKVYOHNTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865622 | |
| Record name | 3,4,6-Trichlorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32139-72-3 | |
| Record name | 3,4,6-Trichlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32139-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,6-Trichlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032139723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,6-Trichlorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental significance of 3,4,6-Trichlorocatechol?
A: this compound (3,4,6-TCC) is a key metabolite in the bacterial degradation pathway of chlorinated benzenes, including 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene. [, , ] These compounds are considered environmental pollutants, and understanding their breakdown pathways is crucial for bioremediation strategies.
Q2: How is this compound formed during the degradation of chlorinated benzenes?
A: Studies have shown that bacteria like Pseudomonas sp. and Burkholderia sp. utilize a dioxygenase enzyme to initiate the degradation of chlorinated benzenes like 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene. [, , ] This enzyme catalyzes the addition of two oxygen atoms to the aromatic ring, forming an unstable diol intermediate. This intermediate then undergoes spontaneous dechlorination and rearomatization to yield this compound. []
Q3: What happens to this compound after it is formed?
A: Research indicates that this compound can be further degraded by anaerobic bacteria. [, ] One pathway involves its transformation into 3,4-dichlorocatechol. [] This dechlorination process highlights the potential of anaerobic microbial communities in the bioremediation of environments contaminated with chlorinated aromatic compounds.
Q4: Are there other pathways for this compound formation besides chlorobenzene degradation?
A: Yes, research suggests that this compound can also be formed during the metabolism of 2,4,5-trichlorophenol. [] This compound is metabolized by liver enzymes, and this compound is identified as one of its metabolites. This finding suggests a potential link between 2,4,5-trichlorophenol exposure and the formation of this compound in biological systems.
Q5: Are there any safety concerns associated with this compound?
A: While this compound itself might not be the primary toxicant, its precursor, 2,4,5-trichlorophenol, is known to be metabolized into reactive intermediates, including this compound and 2,5-dichlorohydroquinone. [] These metabolites have been shown to induce DNA strand breaks, raising concerns about their potential genotoxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)

